N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide
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Overview
Description
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide: is a chemical compound with the molecular formula C12H12Cl3NO3 and a molecular weight of 324.593 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group and a formylphenoxy group attached to an ethylpropanamide backbone .
Preparation Methods
The synthesis of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formylphenol and 2,2,2-trichloroethylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Synthetic Route: The synthetic route involves the formation of an intermediate compound through the reaction of 4-formylphenol with 2,2,2-trichloroethylamine.
Chemical Reactions Analysis
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the formyl group to an alcohol.
Scientific Research Applications
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways, leading to alterations in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide can be compared with similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO3/c1-2-10(18)16-11(12(13,14)15)19-9-5-3-8(7-17)4-6-9/h3-7,11H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEKHRCAPSXKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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